3-((1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile

Lipophilicity Drug-likeness Physicochemical profiling

3-((1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034282-97-6, molecular formula C₁₅H₂₀N₆O₂, MW 316.36 g/mol) is a fully synthetic heterocyclic small molecule incorporating a pyrazine-2-carbonitrile core connected via an ether linkage to a pyrrolidine ring, which in turn bears a 4-methylpiperazine-1-carbonyl urea-type substituent. The compound belongs to the broad class of pyrazine-2-carbonitrile kinase inhibitor scaffolds—a pharmacophore validated clinically by the oral CHK1 inhibitor CCT245737 (IC₅₀ 1.3 nM), which shares the 5-amino-pyrazine-2-carbonitrile core.

Molecular Formula C15H20N6O2
Molecular Weight 316.365
CAS No. 2034282-97-6
Cat. No. B2624395
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-((1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile
CAS2034282-97-6
Molecular FormulaC15H20N6O2
Molecular Weight316.365
Structural Identifiers
SMILESCN1CCN(CC1)C(=O)N2CCC(C2)OC3=NC=CN=C3C#N
InChIInChI=1S/C15H20N6O2/c1-19-6-8-20(9-7-19)15(22)21-5-2-12(11-21)23-14-13(10-16)17-3-4-18-14/h3-4,12H,2,5-9,11H2,1H3
InChIKeyPRWLCMXEZKBOKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-((1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034282-97-6): Chemical Class, Scaffold Identity, and Screening Provenance


3-((1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034282-97-6, molecular formula C₁₅H₂₀N₆O₂, MW 316.36 g/mol) is a fully synthetic heterocyclic small molecule incorporating a pyrazine-2-carbonitrile core connected via an ether linkage to a pyrrolidine ring, which in turn bears a 4-methylpiperazine-1-carbonyl urea-type substituent [1]. The compound belongs to the broad class of pyrazine-2-carbonitrile kinase inhibitor scaffolds—a pharmacophore validated clinically by the oral CHK1 inhibitor CCT245737 (IC₅₀ 1.3 nM), which shares the 5-amino-pyrazine-2-carbonitrile core [2]. The compound is currently offered exclusively as a screening library member by commercial vendors (Life Chemicals product code F6488-1030; Mcule platform), with no associated peer-reviewed pharmacological characterization, patent exemplification, or clinical development history [3]. ZINC SEA predictions based on ChEMBL 20 similarity suggest potential interactions with cyclin-dependent kinase 7 (CDK7), checkpoint kinase 1 (CHEK1/CHK1), and the sodium channel SCN10A, though no experimental confirmation exists [4].

Why Pyrazine-2-carbonitrile Analogs Cannot Be Casually Substituted for CAS 2034282-97-6 in Screening Campaigns


Within the pyrazine-2-carbonitrile scaffold family, even conservative modifications to the pyrrolidine N-acyl substituent produce divergent physicochemical profiles that alter solubility, permeability, and target engagement probability. The 4-methylpiperazine-1-carbonyl group on CAS 2034282-97-6 introduces a sterically accessible tertiary amine (calculated pKa ~7.5–8.5 for N-methylpiperazine) capable of protonation at physiological pH, fundamentally distinguishing it from neutral or less basic analogs (e.g., thiadiazole carbonyl, pyrazine carbonyl, or sulfonyl derivatives) [1]. This basic center predicts enhanced aqueous solubility at endosomal/lysosomal pH, potential for cation-π or salt-bridge interactions in kinase ATP-binding pockets, and a distinct hydrogen-bond acceptor/donor inventory compared to isosteric replacements. The compound's remarkably low rotatable bond count (2 bonds) and moderate topological polar surface area (TPSA 85.6 Ų) further position it at a distinct point in property space relative to even closely related analogs—differences that propagate into divergent predicted ADME and off-target profiles [2]. Substituting a close analog without accounting for these property shifts risks altering hit-to-lead trajectories, confounding SAR interpretation, and invalidating cross-screen comparisons [3].

Quantitative Differentiation Evidence for CAS 2034282-97-6 Versus Closest Structural Analogs


XLogP3 and Lipophilicity Differentiation vs. Thiadiazole Carbonyl Analog (CAS 2034252-22-5)

CAS 2034282-97-6 exhibits a computed XLogP3 of -0.3, substantially lower than the XLogP3-AA of 0.7 measured for its closest analog, 3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile (CAS 2034252-22-5), in which the 4-methylpiperazine-1-carbonyl group is replaced by a 4-methyl-1,2,3-thiadiazole-5-carbonyl moiety [1][2]. This ΔlogP of approximately 1.0 log unit represents a ~10-fold difference in predicted octanol-water partition coefficient, placing the target compound firmly within favorable oral drug-like space (Lipinski: logP ≤ 5) while the thiadiazole analog sits at the low end of moderate lipophilicity. The lower logP of the piperazine-containing compound is driven by the tertiary amine, which increases polarity and hydrogen-bonding capacity relative to the sulfur-containing heterocycle. This difference is expected to translate into altered membrane permeability, plasma protein binding, and tissue distribution profiles in any downstream cellular or in vivo experiments [3].

Lipophilicity Drug-likeness Physicochemical profiling ADME prediction

Rotatable Bond Count and Conformational Pre-organization vs. Thiadiazole and Pyrazine Carbonyl Analogs

CAS 2034282-97-6 possesses only 2 rotatable bonds (as computed from its SMILES structure), compared to 3 rotatable bonds for the thiadiazole carbonyl analog (CAS 2034252-22-5) and also 3 for the pyrazine carbonyl analog (CAS 2034397-38-9) [1][2]. This lower rotatable bond count indicates greater conformational rigidity, which in fragment-based and HTS screening contexts is generally associated with reduced entropic penalty upon target binding and potentially improved ligand efficiency (LE) if affinity is conserved. The restricted flexibility arises from the urea-like planar character of the piperazine-amide linkage combined with the cyclic constraints of the pyrrolidine and piperazine rings, whereas the thiadiazole and pyrazine carbonyl linkers introduce additional torsional degrees of freedom. For procurement decisions focused on fragment-based drug discovery (FBDD) or structure-based design, this property differentiation may make CAS 2034282-97-6 a more attractive starting point for structure-guided optimization where rigid, shape-defined pharmacophores are prioritized [3].

Conformational restriction Ligand efficiency Entropic binding penalty Molecular flexibility

Hydrogen Bond Acceptor Count and Ionization State vs. Pyrazine Carbonyl Analog (CAS 2034397-38-9)

CAS 2034282-97-6 carries 6 hydrogen bond acceptors (HBA) versus 6 for the pyrazine carbonyl analog (CAS 2034397-38-9), but critically differs in the identity and protonation state of these acceptors: the 4-methylpiperazine moiety contributes a tertiary amine nitrogen that is not counted as an HBA in the neutral form but becomes a hydrogen bond donor (as the protonated ammonium species) at pH < pKa (~7.5–8.5), fundamentally altering the molecule's hydrogen-bonding capacity under physiological and endosomal conditions [1]. In contrast, the pyrazine carbonyl analog lacks any ionizable basic center and maintains a constant HBA/HBD inventory across the physiological pH range. The topological polar surface area (TPSA) of the target compound is 85.6 Ų, which combined with its 0 HBD (neutral form) positions it near the upper boundary of optimal CNS drug space (TPSA < 90 Ų for brain penetration) while the pyrazine carbonyl analog's lower TPSA (calculated ~78 Ų based on similar scaffolds) may favor passive permeability at the expense of aqueous solubility [2]. For screening programs targeting intracellular kinases or CNS targets, this differential ionization and polarity profile is likely to produce divergent cellular exposure and subcellular distribution patterns.

Hydrogen bonding Solubility Permeability Drug-likeness Polar surface area

SEA-Predicted Kinase Target Panel: CDK7/CHEK1 Co-Prediction vs. Narrower Analog Profiles

The Similarity Ensemble Approach (SEA) applied to CAS 2034282-97-6 (ZINC ID: ZINC000339759884) using ChEMBL 20 bioactivity data returns three predicted targets at the default Max Tc threshold: cyclin-dependent kinase 7 (CDK7, P-value 15, Max Tc 40), sodium channel SCN10A (P-value 28, Max Tc 44), and checkpoint kinase 1 (CHEK1/CHK1, P-value 42, Max Tc 38) [1]. This prediction profile is notable because CDK7 and CHK1 are both cell-cycle regulatory kinases of high oncology interest, and the co-prediction suggests that the pyrazine-2-carbonitrile scaffold with a piperazine-carboxamide substitution may engage the ATP-binding pockets of multiple CMGC-family kinases—a polypharmacology feature that could be either advantageous (synthetic lethality) or undesirable (off-target toxicity), depending on the screening context. In contrast, simpler pyrazine-2-carbonitrile analogs (e.g., 3-(pyrrolidin-1-yl)pyrazine-2-carbonitrile, which lacks the elaborated N-acyl substituent) are reported to exhibit more focused CHK1 inhibition . The broader predicted target engagement of CAS 2034282-97-6 may reflect the additional pharmacophoric features introduced by the 4-methylpiperazine-1-carbonyl group, which can participate in hinge-region hydrogen bonding or solvent-exposed interactions beyond those accessible to smaller N-substituents. Critically, these predictions are computational and have not been experimentally validated for this compound [2].

Kinase inhibition Target prediction CDK7 CHK1 Similarity Ensemble Approach Chemogenomics

Commercial Availability and Procurement Metrics vs. Closest Analogs

CAS 2034282-97-6 is commercially available from Life Chemicals (product code F6488-1030) in quantities ranging from 1 mg ($81.00) to 50 mg ($240.00), with a 25 mg standard screening quantity priced at $163.50 [1]. The compound is also listed on the Mcule integrated drug discovery platform (MCULE ID: 4479686070-0), providing procurement optionality . By comparison, the closest structural analog—3-{[1-(4-methyl-1,2,3-thiadiazole-5-carbonyl)pyrrolidin-3-yl]oxy}pyrazine-2-carbonitrile (CAS 2034252-22-5)—is available as Life Chemicals product F6488-0800 but with different pricing and stock status. The pyrazine carbonyl analog (CAS 2034397-38-9) is listed by BenchChem and EvitaChem but pricing is not publicly disclosed, requiring direct inquiry. For high-throughput screening programs requiring milligram-to-gram quantities with transparent, published pricing and established supply chains, CAS 2034282-97-6 offers procurement advantages over analogs that require bespoke synthesis or have opaque vendor pipelines. However, none of these compounds has associated certificates of analysis (CoA) with biological quality control data (e.g., target engagement confirmation, cellular activity), limiting their immediate utility as pre-validated chemical probes [2].

Screening library Commercial availability Procurement Cost per compound HTS logistics

Recommended Application Scenarios for 3-((1-(4-Methylpiperazine-1-carbonyl)pyrrolidin-3-yl)oxy)pyrazine-2-carbonitrile (CAS 2034282-97-6)


Kinase-Focused High-Throughput Screening (HTS) Library Expansion with Conformationally Restricted Chemotypes

CAS 2034282-97-6 is well-suited as a diversity element in kinase-focused HTS libraries where its low rotatable bond count (2 bonds), moderate TPSA (85.6 Ų), and ionizable piperazine moiety differentiate it from flatter, more flexible analogs [1]. The SEA-predicted engagement of CDK7 and CHEK1—both oncology targets with established clinical validation—provides a computational rationale for inclusion in screens against CMGC-family kinase panels, particularly where dual CDK/CHK inhibition hypotheses are being tested [2]. Its commercial availability in HTS-compatible quantities (1–50 mg, 96/384-well formatting) from multiple vendors supports straightforward integration into existing screening workflows.

Structure-Based Fragment Elaboration Starting from the Pyrazine-2-carbonitrile Core

The compound's single-digit rotatable bond count and well-defined three-ring architecture (pyrazine-pyrrolidine-piperazine) make it a candidate for fragment-based drug discovery (FBDD) programs that have identified pyrazine-2-carbonitrile as a hinge-binding fragment against kinase targets [1]. The 4-methylpiperazine-1-carbonyl group can serve as a solvent-exposed vector for further derivatization, while the nitrile group at the pyrazine 2-position provides a synthetic handle (hydrolysis to amide/acid; reduction to amine; cycloaddition) for late-stage functionalization [2]. Procurement at the 25–50 mg scale supports initial SPR or ITC binding experiments, with the option to scale via custom synthesis if preliminary target engagement is confirmed.

Physicochemical Comparator in Matched-Pair Analog Series for ADME Property Optimization

When investigating the impact of N-acyl substituent identity on pyrazine-2-carbonitrile scaffold properties, CAS 2034282-97-6 serves as the 'piperazine-amide' matched-pair partner to the thiadiazole carbonyl analog (CAS 2034252-22-5) and the pyrazine carbonyl analog (CAS 2034397-38-9) [1]. The measured ΔlogP of 1.0 unit, Δrotatable bond of 1, and differential ionization behavior provide a systematic dataset for building local QSAR or Free-Wilson models of substituent contributions to solubility, permeability, and metabolic stability. This matched-pair analysis is most informative when all three analogs are procured and tested in parallel under identical assay conditions [2].

Computational Chemistry Benchmarking and Virtual Screening Validation Studies

Given the absence of experimental bioactivity data, CAS 2034282-97-6 is particularly valuable as a 'true negative' or 'unknown' compound in benchmarking studies for virtual screening algorithms, docking scoring functions, and machine learning-based target prediction tools [1]. The compound's SEA predictions (CDK7, CHEK1, SCN10A) can be prospectively tested against biochemical assay panels to assess the predictive accuracy of the underlying chemogenomic models—information that benefits the broader computational chemistry community regardless of whether the compound itself proves active [2]. Procurement in small quantities (1–5 mg) is sufficient for these validation studies.

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